molecular formula C21H15F3N4O B2527507 N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 863587-90-0

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2527507
CAS No.: 863587-90-0
M. Wt: 396.373
InChI Key: IOGNXILIBGZZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the imidazo[1,2-a]pyrimidine core makes this compound particularly interesting for pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its simplicity and effectiveness in producing high yields of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. As a PDE4 inhibitor, it binds to the catalytic domain of the enzyme, preventing the hydrolysis of cyclic AMP (cAMP) and thereby modulating intracellular signaling pathways . This inhibition can lead to anti-inflammatory effects, making it a potential candidate for treating diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. Additionally, its specific interaction with PDE4 distinguishes it from other similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O/c1-13-6-8-14(9-7-13)17-18(28-11-3-10-25-20(28)26-17)27-19(29)15-4-2-5-16(12-15)21(22,23)24/h2-12H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGNXILIBGZZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.